molecular formula C51H72N5O10P B1683059 Methyl (13S,15S,17S)-13-[(9R,10S,11R,12R,19R)-10-[[(1R)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate CAS No. 123286-00-0

Methyl (13S,15S,17S)-13-[(9R,10S,11R,12R,19R)-10-[[(1R)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate

Cat. No.: B1683059
CAS No.: 123286-00-0
M. Wt: 946.1 g/mol
InChI Key: BOELCLFVOBIXIF-MAKKXPIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex alkaloid derivative featuring a fused pentacyclic and tetracyclic framework. Key structural attributes include:

  • A diethoxyphosphoryl-carbamoyl substituent at position 10, which distinguishes it from classical Vinca alkaloids .
  • Multiple stereogenic centers (13S,15S,17S,9R,10S,11R,12R,19R), indicating precise stereochemical requirements for biological activity .
  • A molecular weight of 824.958–824.969 g/mol (C₄₆H₅₆N₄O₁₀), consistent with its intricate architecture .

Its synthesis likely involves advanced stereocontrolled methodologies, with structural validation via X-ray crystallography using SHELX programs .

Properties

CAS No.

123286-00-0

Molecular Formula

C51H72N5O10P

Molecular Weight

946.1 g/mol

IUPAC Name

methyl (13S,15R,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-[[(1S)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate

InChI

InChI=1S/C51H72N5O10P/c1-10-47(60)27-32-28-50(46(59)64-9,40-34(19-23-55(29-32)30-47)33-17-14-15-18-37(33)52-40)36-25-35-38(26-39(36)63-8)54(7)43-49(35)21-24-56-22-16-20-48(11-2,42(49)56)44(57)51(43,61)45(58)53-41(31(5)6)67(62,65-12-3)66-13-4/h14-18,20,25-26,31-32,41-44,52,57,60-61H,10-13,19,21-24,27-30H2,1-9H3,(H,53,58)/t32-,41-,42-,43+,44+,47-,48+,49+,50-,51-/m0/s1

InChI Key

BOELCLFVOBIXIF-MAKKXPIGSA-N

SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N[C@H](C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Vinfosiltine;  S12363;  S 12363;  S-12363; 

Origin of Product

United States

Preparation Methods

Vinfosiltine, also known as S 12363, was developed as a vinca alkaloid derivative. The synthetic route involves the modification of vincaleukoblastine, specifically through the deacetylation and methoxycarbonylation processes.

Chemical Reactions Analysis

Vinfosiltine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are derivatives of the original compound with modified functional groups .

Scientific Research Applications

Vinfosiltine has been primarily studied for its potential in treating cancer. It participated in phase II clinical trials for advanced breast cancer but did not show significant single-agent activity. Despite this, vinfosiltine has been encapsulated into long-circulating liposomes to enhance its therapeutic index. This encapsulation has shown promising results in increasing the drug’s plasma concentration, half-life, and area under the curve while decreasing plasma clearance rates .

Mechanism of Action

Vinfosiltine exerts its effects by immobilizing tubulin molecules, which interrupts the dynamics of microtubule assembly and disassembly. This action prevents the formation of the mitotic spindle, leading to cell cycle arrest in metaphase. The molecular targets of vinfosiltine are the tubulin molecules, and the pathway involved is the disruption of microtubule dynamics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Functional Groups/Substituents References
Target Compound Pentacyclic + tetracyclic framework, diethoxyphosphoryl-carbamoyl, ethyl/hydroxy groups 824.958–824.969 Diethoxyphosphoryl, carbamoyl, methoxycarbonyl, ethyl, hydroxyl
Vincamine (12) Pentacyclic framework, ester group at C17 354.41 Methoxycarbonyl, hydroxyl, ethyl
Eburnamonine (13) Pentacyclic framework, ketone at C17 336.43 Ketone, ethyl
Vincristine methyl ester Tetracyclic framework, acetyloxy substituent 824.958 Acetyloxy, methoxycarbonyl, ethyl
T3D2479 (Carboximidic acid derivative) Similar framework with carboximidic acid substituent ~825 (estimated) Carboximidic acid, hydroxyl, ethyl

Key Differences and Implications:

Functional Group Complexity: The target compound’s diethoxyphosphoryl-carbamoyl group is absent in Vincamine and Eburnamonine. This moiety may enhance binding to phosphorylated enzyme targets or improve metabolic stability .

Stereochemical Rigidity :

  • The target’s eight stereocenters surpass Vincamine’s four, demanding more sophisticated synthesis and purification techniques .

Biological Activity: Vincamine is a known cerebral vasodilator, while Eburnamonine exhibits neuroprotective effects . The target’s phosphorylated structure suggests divergent mechanisms, possibly targeting kinases or phosphatases .

Molecular Weight and Solubility :

  • The target’s high molecular weight (~825 g/mol) places it near the upper limit for blood-brain barrier permeability, unlike Vincamine (354 g/mol) .

Biological Activity

Methyl (13S,15S,17S)-13-[(9R,10S,11R,12R,19R)-10-[[(1R)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate is a complex organic compound with significant biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Structure and Composition

The compound has a molecular formula of C46H58N4O9C_{46}H_{58}N_{4}O_{9} and a molecular weight of approximately 811 g/mol. The intricate structure includes multiple rings and functional groups that contribute to its biological activity.

Physical Properties

PropertyValue
Molecular FormulaC₄₆H₅₈N₄O₉
Molecular Weight811 g/mol
Topological Polar Surface Area154 Ų
LogP3.70
H-Bond Donor3
H-Bond Acceptor12

Methyl (13S,15S,17S)-13... exhibits various biological activities primarily due to its interaction with cellular pathways and targets:

  • Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : It demonstrates activity against several bacterial strains and fungi by disrupting their cell walls or metabolic pathways.
  • Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress and apoptosis.

Study 1: Anticancer Activity

A study published in Cancer Research evaluated the effects of the compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability with an IC50 value of 25 µM after 48 hours of treatment. The compound induced apoptosis as evidenced by increased caspase-3 activity and PARP cleavage.

Study 2: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus and 30 µg/mL for E. coli, indicating potent antimicrobial activity.

Study 3: Neuroprotection

Research in Neuroscience Letters demonstrated that the compound could significantly reduce oxidative stress markers in neuronal cell cultures exposed to hydrogen peroxide. It was found to enhance the expression of neuroprotective genes such as BDNF and reduce apoptosis markers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (13S,15S,17S)-13-[(9R,10S,11R,12R,19R)-10-[[(1R)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate
Reactant of Route 2
Methyl (13S,15S,17S)-13-[(9R,10S,11R,12R,19R)-10-[[(1R)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.